molecular formula C18H20FN3 B11988999 (4-Benzyl-piperazin-1-yl)-(4-fluoro-benzylidene)-amine

(4-Benzyl-piperazin-1-yl)-(4-fluoro-benzylidene)-amine

Cat. No.: B11988999
M. Wt: 297.4 g/mol
InChI Key: XQWPPFJWBZMAGP-XSFVSMFZSA-N
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Description

4-benzyl-N-[(E)-(4-fluorophenyl)methylidene]-1-piperazinamine is a complex organic compound with the molecular formula C19H22FN3 It is a member of the piperazine family, characterized by a piperazine ring substituted with a benzyl group and a fluorophenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[(E)-(4-fluorophenyl)methylidene]-1-piperazinamine typically involves the condensation reaction between 4-fluorobenzaldehyde and 4-benzylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, often an acid like glacial acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[(E)-(4-fluorophenyl)methylidene]-1-piperazinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

4-benzyl-N-[(E)-(4-fluorophenyl)methylidene]-1-piperazinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyl-N-[(E)-(4-fluorophenyl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-[(E)-(4-fluorophenyl)methylidene]-1-piperazinamine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of a benzyl group and a fluorophenylmethylidene group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H20FN3

Molecular Weight

297.4 g/mol

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)methanimine

InChI

InChI=1S/C18H20FN3/c19-18-8-6-16(7-9-18)14-20-22-12-10-21(11-13-22)15-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2/b20-14+

InChI Key

XQWPPFJWBZMAGP-XSFVSMFZSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=C(C=C3)F

solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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